5-Bromothiophene-2-sulfonyl chloride CAS number 55854-46-1
5-Bromothiophene-2-sulfonyl chloride CAS number 55854-46-1
An In-Depth Technical Guide to 5-Bromothiophene-2-sulfonyl chloride (CAS: 55854-46-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromothiophene-2-sulfonyl chloride is a pivotal bifunctional reagent in modern organic synthesis, particularly valued within medicinal chemistry and materials science. Its structure, featuring a reactive sulfonyl chloride group and a versatile bromine atom on an electron-rich thiophene scaffold, offers a dual-handle approach for constructing complex molecular architectures. This guide provides a comprehensive technical overview, synthesizing field-proven insights on its synthesis, reactivity, applications, and handling. We will delve into the causality behind experimental protocols, offering not just methods but a strategic framework for utilizing this compound to its full potential in research and development settings.
Physicochemical and Structural Properties
5-Bromothiophene-2-sulfonyl chloride is typically a white to light yellow or tan crystalline solid, characterized by its moisture sensitivity.[1][2] A thorough understanding of its physical properties is critical for its appropriate handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 55854-46-1 | |
| Molecular Formula | C₄H₂BrClO₂S₂ | [3] |
| Molecular Weight | 261.54 g/mol | [3][4] |
| Appearance | White to tan/yellow/green powder or crystals | [1][5] |
| Melting Point | 40-44 °C (lit.) | [2][4] |
| Boiling Point | 100-102 °C at 0.5 mmHg (lit.) | [2][4] |
| InChI Key | WGYBIEOLAFYDEC-UHFFFAOYSA-N | [3] |
| SMILES | ClS(=O)(=O)c1ccc(Br)s1 |
Synthesis and Purification
The most direct and commonly cited synthesis of 5-Bromothiophene-2-sulfonyl chloride involves the electrophilic sulfonation of 2-bromothiophene using chlorosulfonic acid.[6][7]
Expertise in Practice: The Rationale Behind the Synthesis
The choice of chlorosulfonic acid (ClSO₃H) is deliberate; it is a highly potent sulfonating agent, capable of directly introducing the -SO₂Cl group onto the thiophene ring. The thiophene ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The reaction is regioselective, with substitution occurring preferentially at the C5 position (alpha to the sulfur and para to the bromine), which is the most activated site.
The reaction is initiated at a very low temperature (-78 °C) and then allowed to warm. This is a critical control measure. The reaction is highly exothermic, and low-temperature addition prevents thermal runaway and the formation of undesired byproducts. The subsequent warming to room temperature provides the necessary activation energy to drive the reaction to completion.
The workup involves quenching the reaction mixture in ice water. This serves two purposes: it hydrolyzes any remaining chlorosulfonic acid and precipitates the organic product, which has low aqueous solubility.
Detailed Experimental Protocol: Synthesis
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Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromothiophene (1.0 eq) in a suitable inert solvent like dichloromethane (DCM).[6]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Step 2: Reagent Addition
-
Slowly add chlorosulfonic acid (5.0 eq) dropwise to the cooled solution via the dropping funnel, maintaining the internal temperature below -70 °C.[6]
-
-
Step 3: Reaction Progression
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir for 1 hour at room temperature.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Step 4: Workup and Extraction
Purification Insights
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by flash column chromatography on silica gel. Given its reactivity, it is often used immediately in the next synthetic step without extensive purification.[6]
Chemical Reactivity and Key Transformations
The synthetic utility of 5-bromothiophene-2-sulfonyl chloride stems from its two distinct reactive sites, which can be addressed selectively.
A. Sulfonamide Formation (Reaction at the Sulfonyl Chloride)
The most prevalent reaction is the nucleophilic substitution at the sulfonyl chloride group, typically with primary or secondary amines, to form sulfonamides.[8] This reaction is fundamental to the construction of a vast array of bioactive molecules.[7][9]
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Amines act as effective nucleophiles, attacking this sulfur center. A base (e.g., pyridine, triethylamine) is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8]
General Protocol: Sulfonamide Synthesis
-
Step 1: Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5-2.0 eq) in an aprotic solvent (e.g., DCM, THF) at 0 °C.
-
Step 2: Add a solution of 5-Bromothiophene-2-sulfonyl chloride (1.0-1.1 eq) in the same solvent dropwise.
-
Step 3: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Step 4: Perform an aqueous workup to remove the base hydrochloride salt and isolate the sulfonamide product, which can be purified by crystallization or chromatography.
B. Cross-Coupling Reactions (Reaction at the Bromo Group)
The bromine atom at the C5 position provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7] This allows for the introduction of aryl or heteroaryl groups, enabling significant structural diversification.[10]
Trustworthiness: This two-stage functionalization is a self-validating system. The sulfonamide is typically formed first under basic conditions. The resulting, more stable sulfonamide can then be subjected to the often harsher conditions of a Pd-catalyzed cross-coupling reaction without degradation of the sulfonamide moiety. This modular approach is a cornerstone of modern library synthesis.
Applications in Research and Drug Development
The thiophene-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[7]
-
Kinase Inhibitors: Abnormal protein kinase activity is implicated in many cancers.[11] The thiophene-sulfonamide core can mimic the hinge-binding interactions of ATP within the kinase active site.[12] 5-Bromothiophene-2-sulfonyl chloride is a key starting material for synthesizing libraries of potential tyrosine kinase inhibitors for oncological applications.[11][13][14]
-
Antimicrobial Agents: Sulfonamides were among the first effective antibiotics and continue to be a source of new antimicrobial agents.[9] Derivatives synthesized from this reagent have been investigated for activity against various bacterial strains, including clinically relevant pathogens.[7][9]
-
Matrix Metalloproteinase (MMP) Inhibitors: Some derivatives have been identified as inhibitors of MMPs, enzymes involved in cancer cell invasion and metastasis.[4]
Analytical Characterization
Confirming the structure and purity of 5-Bromothiophene-2-sulfonyl chloride and its derivatives is essential. A combination of spectroscopic techniques is employed.[15]
| Technique | Expected Observations | Rationale |
| ¹H NMR | Two doublets in the aromatic region (~7.0-8.0 ppm), each integrating to 1H. | Corresponds to the two protons on the thiophene ring, showing coupling to each other. |
| ¹³C NMR | Four distinct signals in the aromatic region. | Represents the four unique carbon atoms of the bromothiophene ring. |
| Infrared (IR) | Strong, characteristic absorption bands around 1370-1410 cm⁻¹ and 1160-1210 cm⁻¹.[16] | These correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. |
| Mass Spec. (MS) | A complex molecular ion peak cluster. | The presence of two bromine isotopes (⁷⁹Br, ⁸¹Br) and two chlorine isotopes (³⁵Cl, ³⁷Cl) will result in a characteristic M, M+2, M+4, M+6 pattern, confirming the elemental composition. |
Safety, Handling, and Storage
DANGER: This compound is corrosive and a potential skin sensitizer.[2][3] Strict adherence to safety protocols is mandatory.
-
Hazard Classifications:
-
Personal Protective Equipment (PPE):
-
Handling and First Aid:
-
Avoid contact with skin, eyes, and clothing.[17]
-
In case of skin contact, immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[18]
-
In case of eye contact, rinse cautiously with water for several minutes.[19] Seek immediate medical attention.[18][19]
-
If inhaled, move the person to fresh air.[18]
-
If swallowed, rinse mouth but do NOT induce vomiting.[18][19]
-
-
Storage:
Conclusion
5-Bromothiophene-2-sulfonyl chloride (CAS 55854-46-1) is more than just a chemical intermediate; it is a strategic tool for molecular design. Its predictable synthesis and orthogonal reactivity at its two functional sites provide a robust and versatile platform for creating novel compounds. For scientists in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential to accelerate research and innovation.
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